![molecular formula C17H21NO2S B5872073 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5872073.png)
6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline, also known as DMPT, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. DMPT is a tetrahydroisoquinoline derivative that has shown promise in the treatment of various diseases and conditions, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and preventing the development of cancer. 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of various enzymes and transcription factors that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects in cells and animals. Studies have shown that 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory effects, which may make it a useful treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects, which may make it a useful treatment for neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to have potent anticancer activity in vitro and in vivo. However, there are also some limitations to its use. 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline is a relatively new compound, and there is still much that is not known about its mechanism of action and potential side effects. Additionally, 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline is not yet approved for use in humans, so further research will be needed to determine its safety and efficacy in clinical trials.
未来方向
There are several potential future directions for research on 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective cancer treatments. Another area of research could focus on the development of new synthetic methods for 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline, which could make it more readily available for use in laboratory experiments. Additionally, research could focus on the development of 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline-based drugs for the treatment of other diseases and conditions, such as inflammation and neurodegenerative disorders.
合成方法
6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine to form the tetrahydroisoquinoline ring system. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of enzymes such as transaminases.
科学研究应用
6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous scientific studies due to its potential applications in medicine and pharmacology. One area of research has focused on the use of 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline as a potential anticancer agent. Studies have shown that 6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
属性
IUPAC Name |
6,7-dimethoxy-2-[(5-methylthiophen-2-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12-4-5-15(21-12)11-18-7-6-13-8-16(19-2)17(20-3)9-14(13)10-18/h4-5,8-9H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGTGMYTMRNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

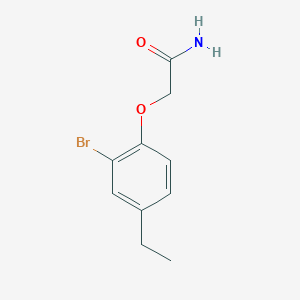
![ethyl 4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5871994.png)
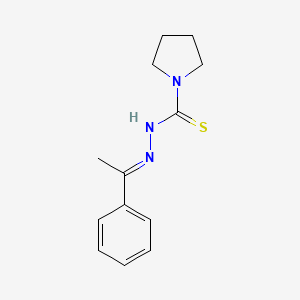
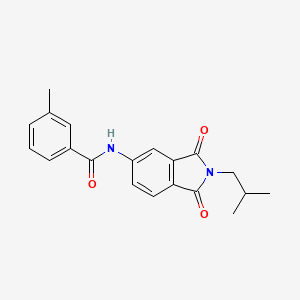
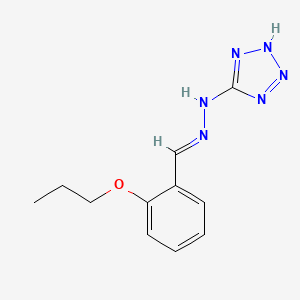

![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)
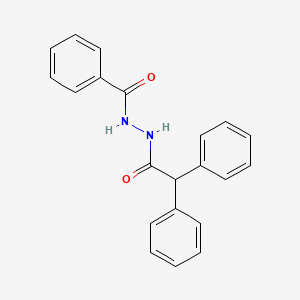

![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)

![4-[(4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5872067.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5872085.png)
